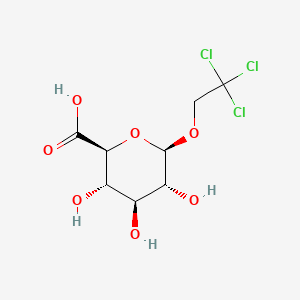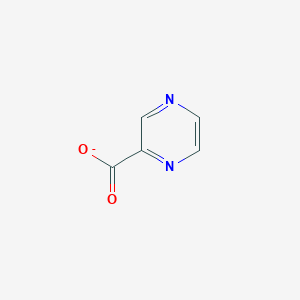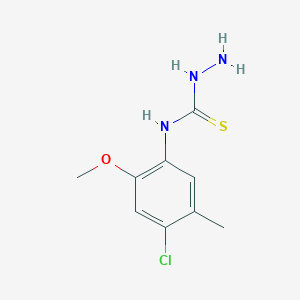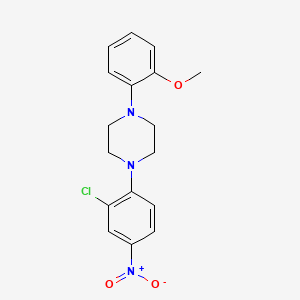
Urochloralic acid
Overview
Description
Urochloralic acid is a crystalline glycoside found in the urine after chloral hydrate is administered . It is also known as 2,2,2-Trichloroethyl b-D-glucopyranosiduronic acid .
Molecular Structure Analysis
The molecular formula of Urochloralic acid is C8H11Cl3O7 . It has a molecular weight of 325.52 . The compound contains 5 defined stereocentres .
Chemical Reactions Analysis
Urochloralic acid is a metabolite of chloral hydrate . Chloral hydrate is metabolized in the body to trichloroethanol, which is then glucuronidated to form urochloralic acid .
Physical And Chemical Properties Analysis
Urochloralic acid is an off-white to pale pink solid . It has a density of 1.8 g/cm3 . The compound has a boiling point of 545.2°C at 760 mmHg . It has a refractive index of 1.594 .
Scientific Research Applications
Neuropharmacology
Urochloralic acid is a metabolite of chloral hydrate, a synthetic central nervous system (CNS) depressant . Research in neuropharmacology has explored its role in sleep induction due to its sedative properties. The biochemical pharmacology of chloral hydrate and its metabolites like urochloralic acid has been a subject of study, particularly in understanding their mode of action on the nervous system .
Clinical Neurochemistry
In clinical neurochemistry, urochloralic acid’s early detection as a metabolite of chloral hydrate has led to studies on its impact on CNS-active drugs . Its interactions and transformations within the CNS are crucial for developing therapeutic agents that target sleep disorders and potentially other neurological conditions.
Toxicology
The toxicity profiles of CNS depressants are critical for safe therapeutic use. Urochloralic acid, as a metabolite of chloral hydrate, has been studied for its toxicological effects. Understanding its metabolic fate can inform the safe dosage and application of chloral hydrate in medical treatments .
Metabolic Pathway Analysis
Research into the metabolic pathways of CNS depressants involves tracing the metabolites like urochloralic acid. This analysis helps in elucidating the drug’s pharmacokinetics and pharmacodynamics, which is essential for drug design and development .
Synthetic Chemistry
In synthetic chemistry, the production and manipulation of compounds like urochloralic acid are of interest. Its synthesis from chloral hydrate provides insights into chemical reactions and compound stability, which are fundamental aspects of chemical synthesis .
Pharmacodynamics
The study of pharmacodynamics involves examining how drugs like chloral hydrate and its metabolites affect the body. Urochloralic acid’s role in the mechanism of action of chloral hydrate, particularly its sedative effect, is a key area of research .
Pharmacokinetics
Pharmacokinetics focuses on the absorption, distribution, metabolism, and excretion of drugs. Urochloralic acid’s formation and clearance as a metabolite of chloral hydrate are studied to optimize the therapeutic efficacy and minimize adverse effects .
Drug Development
In drug development, metabolites like urochloralic acid are scrutinized for their therapeutic potential. Research may explore whether urochloralic acid itself could serve as a lead compound for developing new CNS-active drugs .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Urochloralic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Urochloralic acid is a metabolite of chloral hydrate, a CNS depressant . Future research could focus on understanding the role of Urochloralic acid in the body’s response to chloral hydrate and other related compounds. Additionally, the development of more efficient synthesis methods for Urochloralic acid could be a potential area of future research.
Mechanism of Action
Target of Action
Urochloralic acid, a metabolite of chloral hydrate , primarily targets the central nervous system (CNS) . Chloral hydrate, the parent compound, has been used as a CNS depressant for over a century . The primary role of these targets is to regulate sleep and consciousness levels in the body .
Mode of Action
It is known that chloral hydrate, from which urochloralic acid is derived, was initially thought to produce sleep by giving rise to chloroform in vivo . It appears that the sleep-inducing effects of chloral hydrate may be due to its reduced metabolite, trichloroethanol .
Biochemical Pathways
It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol, which is believed to be responsible for its sleep-inducing effects
Pharmacokinetics
It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol and urochloralic acid . The precise ADME properties of urochloralic acid and their impact on its bioavailability require further investigation.
Result of Action
It is known that chloral hydrate, the parent compound, has a sedative effect, inducing sleep . The specific molecular and cellular effects of urochloralic acid require further investigation.
Action Environment
It is known that emissions from coal-burning power plants, which include hydrochloric acid, can have significant effects on ecosystems
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOASJJGUQMXDW-GHQVIJFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242658 | |
| Record name | Urochloralic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trichloroethanol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Urochloralic acid | |
CAS RN |
97-25-6 | |
| Record name | Urochloralic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urochloralic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urochloralic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UROCHLORALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trichloroethanol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 °C | |
| Record name | Trichloroethanol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is urochloralic acid and how is it formed in the body?
A1: Urochloralic acid is a metabolite of chloral hydrate, a sedative and hypnotic drug. Following ingestion, chloral hydrate is metabolized in the liver to trichloroethanol, which is then conjugated with glucuronic acid to form urochloralic acid. This conjugation process increases water solubility, facilitating its excretion in urine. [, , , ]
Q2: Can you elaborate on the research indicating the presence of urochloralic acid in amniotic fluid?
A2: Research has shown that urochloralic acid can cross the placental barrier. While both chloral hydrate and its metabolites are found in amniotic fluid during early pregnancy, as gestation progresses to two-fifths, urochloralic acid becomes the dominant form. This suggests that in later stages of pregnancy, amniotic fluid reflects fetal renal excretion. [, ]
Q3: How does the metabolism of trichloroethylene relate to the production of urochloralic acid?
A3: Trichloroethylene, an industrial solvent, is metabolized in the liver to chloral hydrate. This metabolic pathway mirrors that of ingested chloral hydrate, ultimately leading to the formation and excretion of urochloralic acid. Notably, pretreatment with phenobarbital, a drug known to induce certain liver enzymes, increases the rate of trichloroacetate, trichloroethanol, and urochloralic acid excretion in rats exposed to trichloroethylene. []
Q4: Are there specific analytical techniques for detecting and quantifying urochloralic acid?
A4: Yes, gas chromatography with electron-capture detection has been successfully employed to determine urochloralic acid levels in urine, plasma, and liver tissue. [] Another method uses gas chromatography to simultaneously determine trichloracetic acid and trichloroethanol, providing insights into the metabolic pathway of chloral hydrate. []
Q5: What is the significance of urochloralic acid excretion in the context of occupational exposure?
A5: Urochloralic acid serves as a valuable biomarker for monitoring occupational exposure to trichloroethylene. Measuring its levels in the urine of workers exposed to trichloroethylene can help assess the extent of exposure and potential health risks. []
Q6: Can you provide details about the chemical structure of urochloralic acid?
A6: Unfortunately, the provided research abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of urochloralic acid. For this information, it's recommended to consult comprehensive chemical databases or relevant scientific literature dedicated to the compound's structural characterization.
Q7: What is the historical context of urochloralic acid research?
A7: Early research on diabetes led to the discovery of organic acids in urine. While attempting to isolate urochloralic acid from a diabetic patient administered chloral hydrate, Kulz identified a levorotatory acid, later confirmed as β-hydroxybutyric acid. This discovery significantly contributed to our understanding of diabetic ketoacidosis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)

![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)

![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)

